9H-Pyrido(3,4-b)indol-1-one, 1,2,3,4-tetrahydro-6-ethoxy-3-methyl-
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Overview
Description
6-Ethoxy-3-methyl-1-oxo-1,2,3,4-tetrahydronorharman is a complex organic compound with a unique structure that includes an ethoxy group, a methyl group, and a tetrahydronorharman backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-methyl-1-oxo-1,2,3,4-tetrahydronorharman typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-oxo-1,2,3,4-tetrahydronorharman with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-methyl-1-oxo-1,2,3,4-tetrahydronorharman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as thiols or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the ethoxy group.
Scientific Research Applications
6-Ethoxy-3-methyl-1-oxo-1,2,3,4-tetrahydronorharman has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-methyl-1-oxo-1,2,3,4-tetrahydronorharman involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-6-methyl-2H-[1,2]oxazino[3,4-c]quinoline-2,5(6H)-diones: These compounds share a similar backbone structure but differ in functional groups and substitution patterns.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another compound with an ethoxy group and a similar core structure.
Uniqueness
6-Ethoxy-3-methyl-1-oxo-1,2,3,4-tetrahydronorharman is unique due to its specific combination of functional groups and the tetrahydronorharman backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
102207-63-6 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
6-ethoxy-3-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-9-4-5-12-10(7-9)11-6-8(2)15-14(17)13(11)16-12/h4-5,7-8,16H,3,6H2,1-2H3,(H,15,17) |
InChI Key |
YOYMHXVMEAWUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2CC(NC3=O)C |
Origin of Product |
United States |
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